Shoric acid
Description
Shoric acid (synonym: Shoreic acid) is a naturally occurring triterpenoid compound isolated from the branches of Dysoxylum hainanense and the fruits/seeds of Cabralea canjerana . It has a dammarane-type skeleton with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.716 g/mol (CAS: 21671-00-1) . This compound exhibits diverse biological activities, including in vitro antiviral, cytotoxic (against cancer cell lines), and antibacterial effects (notably against Mycobacterium tuberculosis) . Its isolation involves chromatographic techniques such as column chromatography and NMR spectroscopy for structural elucidation .
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
InChI Key |
ZKBGKWZSOPPDSD-AYZNXVSFSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)C(C)(C)O)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Shoric acid can be synthesized through several methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional method involves heating a mixture of crotonaldehyde, malonic acid, and pyridine under reflux.
Hydrogen Peroxide Oxidation: This method involves the oxidation of the condensation product of crotonaldehyde and pyruvic acid using hydrogen peroxide.
Industrial Production: The commercial production of this compound typically involves the reaction of crotonaldehyde and ketene.
Chemical Reactions Analysis
Shoric acid undergoes various chemical reactions:
Scientific Research Applications
Shoric acid has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial action of shoric acid is primarily due to its ability to inhibit important enzymes involved in cellular carbohydrate metabolism, such as enolase and lactate dehydrogenase. This disruption of the citric-acid cycle leads to the inhibition of microbial growth . Additionally, this compound’s inhibitory action is believed to result from the excessive consumption of cellular energy as the cell attempts to maintain pH balance .
Comparison with Similar Compounds
Key Findings:
Structural Differences: this compound’s dammarane skeleton distinguishes it from gedunin (limonoid) and eichlerianic acid (oxidized triterpenoid acid) . Eichlerianic acid has a higher oxygen content (C₃₀H₄₈O₅), likely enhancing its polarity and solubility in aqueous extracts, which correlates with its efficacy in inhibiting nematode hatching in water-based experiments .
Bioactivity :
- This compound and ocotillone both exhibit cytotoxicity, but this compound’s broader antiviral activity is unique among these compounds .
- Gedunin shows specialized anti-inflammatory effects, absent in this compound, highlighting functional diversification within the same plant source .
Comparison with Functionally Similar Compounds
This compound’s antitubercular activity aligns it with other natural products targeting Mycobacterium tuberculosis. For example:
Table 2: Functional Comparison with Antitubercular Agents
Key Findings:
Natural vs. Synthetic :
- This compound’s natural origin contrasts with synthetic agents like sulfosalicylic acid, which lacks specificity and exhibits broader (but less targeted) antimicrobial effects .
- Cholic acid, a bile acid, shares this compound’s membrane-targeting mechanism but is less selective, increasing toxicity risks .
Advantages of this compound: Lower toxicity compared to synthetic detergents, as inferred from its natural derivation and cell-based efficacy .
Critical Research Findings and Limitations
- Efficacy in Extraction Solvents: this compound’s activity is solvent-dependent.
Q & A
Q. Q1. How can researchers confirm the molecular structure of Shoric acid?
Methodological Answer: this compound (C₃₀H₅₀O₄, CAS 21671-00-1) requires multi-modal spectroscopic and crystallographic analysis for structural validation. Key steps include:
- Nuclear Magnetic Resonance (NMR): Assign proton (¹H-NMR) and carbon (¹³C-NMR) signals to confirm functional groups and backbone structure.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (474.716 g/mol) and isotopic patterns.
- X-ray Crystallography: Resolve crystal structures to determine stereochemistry and spatial arrangement .
- Reference Comparison: Cross-check spectral data with published profiles of natural products isolated from Dysoxylum hainanense .
Advanced Research: Optimizing Bioactivity Assays
Q. Q2. What experimental strategies enhance the reproducibility of this compound’s antiviral activity studies?
Methodological Answer:
- In Vitro Models: Use standardized cell lines (e.g., Vero cells) with controlled passage numbers to minimize variability.
- Dose-Response Curves: Employ serial dilutions (e.g., 1 μM–100 μM) to establish EC₅₀ values, ensuring triplicate replicates for statistical rigor.
- Positive/Negative Controls: Include ribavirin (broad-spectrum antiviral) and solvent-only controls to validate assay specificity .
- Data Reporting: Adopt the ARRIVE guidelines for transparent reporting of experimental parameters (e.g., incubation time, temperature) .
Basic Research: Synthesis and Purification
Q. Q3. What protocols are recommended for isolating this compound from natural sources?
Methodological Answer:
- Extraction: Use methanol or ethanol for polar extraction of Dysoxylum hainanense biomass, followed by liquid-liquid partitioning with ethyl acetate.
- Chromatography: Perform flash column chromatography (silica gel, hexane:ethyl acetate gradient) for preliminary fractionation. Final purification requires preparative HPLC with a C18 column (acetonitrile:water mobile phase) .
- Purity Assessment: Validate purity (>95%) via HPLC-UV (210–400 nm) and thin-layer chromatography (TLC) .
Advanced Research: Addressing Data Contradictions in Bioactivity
Q. Q4. How should researchers resolve discrepancies in this compound’s reported cytotoxicity across studies?
Methodological Answer:
- Meta-Analysis: Conduct a systematic review of existing data (e.g., IC₅₀ values against cancer cell lines) using PRISMA guidelines to identify confounding variables .
- Experimental Replication: Standardize cell culture conditions (e.g., serum concentration, seeding density) and cytotoxicity assays (e.g., MTT vs. ATP-based assays) .
- Batch Variability Testing: Compare activity across multiple this compound batches to rule out degradation or contamination .
Basic Research: Stability and Storage
Q. Q5. What are optimal storage conditions for this compound to ensure long-term stability?
Methodological Answer:
- Solid Form: Store lyophilized powder at -80°C under inert gas (argon) to prevent oxidation.
- Solution Form: Prepare stock solutions in DMSO (1–10 mM), aliquot into single-use vials, and store at -20°C (3–6 months stability). Avoid freeze-thaw cycles .
- Monitoring: Periodically assess stability via HPLC and NMR to detect degradation products .
Advanced Research: Mechanistic Studies
Q. Q6. How can researchers elucidate this compound’s mechanism of action against Mycobacterium tuberculosis?
Methodological Answer:
- Target Identification: Use affinity chromatography or thermal shift assays to identify protein targets.
- Transcriptomics/Proteomics: Perform RNA-seq or mass spectrometry on treated bacterial cultures to map pathway perturbations.
- Structural Docking: Model this compound’s interaction with mycobacterial enzymes (e.g., InhA) using AutoDock Vina or Schrödinger Suite .
- Resistance Studies: Generate spontaneous resistant mutants to pinpoint genetic mutations linked to drug-target interactions .
Basic Research: Analytical Method Validation
Q. Q7. What validation parameters are critical for quantifying this compound in complex matrices?
Methodological Answer:
- Linearity: Establish a calibration curve (0.1–100 μg/mL) with R² > 0.98.
- Accuracy/Precision: Spike recovery tests (80–120%) and inter-day/intra-day CV < 15%.
- Limit of Detection (LOD): Determine via signal-to-noise ratio (S/N ≥ 3).
- Specificity: Confirm no interference from co-extracted compounds via HPLC-MS .
Advanced Research: Structural Modifications
Q. Q8. What strategies improve this compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce ester or glycoside moieties to enhance water solubility.
- Nanoparticle Formulation: Encapsulate in liposomes or PLGA nanoparticles for sustained release.
- Pharmacokinetic Profiling: Conduct ADME studies (e.g., plasma half-life, tissue distribution) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
